molecular formula C8H7NO3 B3000289 2-(3-Nitrophenyl)oxirane CAS No. 20697-05-6

2-(3-Nitrophenyl)oxirane

Cat. No.: B3000289
CAS No.: 20697-05-6
M. Wt: 165.148
InChI Key: VVZFDVJTIOLMKC-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Pathways

The reaction of 2-(3-Nitrophenyl)oxirane with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved. For example, the reaction with amines can lead to the formation of oximes . These reactions can affect various biochemical pathways, although the specific pathways involved would depend on the nature of the nucleophile and the cellular context.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound and its targets . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.

Biochemical Analysis

Biochemical Properties

They can undergo rearrangement to carbonyl compounds, a process that involves a variety of Lewis acids

Molecular Mechanism

The molecular mechanism of action of 2-(3-Nitrophenyl)oxirane is not well-defined due to limited research. Oxiranes are known to undergo rearrangements involving the migration of hydride or alkyl/aryl groups

Metabolic Pathways

Oxiranes are known to undergo various transformations, including rearrangements to carbonyl compounds . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Nitrophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 3-nitrostyrene with a peracid, such as m-chloroperbenzoic acid, which results in the formation of the oxirane ring. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.

    Reduction: Formation of 2-(3-aminophenyl)oxirane.

    Substitution: Formation of various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and coatings due to its ability to undergo polymerization reactions.

Comparison with Similar Compounds

2-(3-Nitrophenyl)oxirane can be compared with other similar compounds such as:

    2-(2-Nitrophenyl)oxirane: Similar structure but with the nitro group in the ortho position, leading to different reactivity and properties.

    2-(4-Nitrophenyl)oxirane: The nitro group is in the para position, which also affects the compound’s reactivity.

    2-(3-Chlorophenyl)oxirane: The nitro group is replaced with a chloro group, resulting in different chemical behavior.

Properties

IUPAC Name

2-(3-nitrophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZFDVJTIOLMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-nitrostyrene (1.0 g, 6.70 mmol) in CH2Cl2 (10 mL) was cooled in an ice bath. 3-Chloroperoxybenzoic acid (57% pure) (2.23 g, 7.38 mmol) was added in one batch and the stirring was continued for 18 h. The reaction mixture was concentrated to a residue and diluted with CCl4 (20 mL). Precipitated m-chlorobenzoic acid was removed by filtration and the flitrate was washed with a 50:50 mixture of 5% aq. NaHCO3 and 5% aq. NaHSO3 (100 mL). The organic extract was dried over Na2SO4 and concentrated under reduced pressure to yield 0.70 g (64%) of a yellow oil. 1H NMR (CDCl3) δ2.81 (m, 1, CH), 3.20 (m, 1, CH--), 3.97 (m, 1, --CH--), 7.62 (m, 2, phenyl), 8.16 (m, 2, phenyl).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

3-Nitrostyrene (1 g, 6.71 mmol) was taken with 100 mg Immobilized lipase and 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (0.3 g, 1.03 mmol) in dry dichloromethane (15 mL) and stirred at 25° C. and added urea hydrogen peroxide (3 g, 32 mmol) portion-wise at a pH 5 for 20 hours. The reaction was monitored occasionally on TLC. The mixture was filtered and washed the residue with dichloromethane and the filtrate was reduced its volume under reduced pressure using vacuum flash evaporator. The product was purified by preparative TLC with 25% EtOAc/hexane. 75% Yield; Yellow oil (Found: C, 58.22; H, 4.28; N, 8.50. C8H7NO3 requires C, 58.18; H, 4.27; N, 8.48%); Rf (25% EtOAc/hexane) 0.50; [α]D20−1.51 (c 2.0, CHCl3); {lit., [α]D18+2.5 (c 2.8, CHCl3, S}; HPLC analysis using a Chiralpak AD column showed it to be 60% ee [hexane: 2-propanol=9:1, flow rate 0.8 cm3 min−1]; νmax (neat/cm−1) 3113, 2995, 1517, 1343, 1301, 1042, 983, 888, 788, 740; δH (300 MHz; CDCl3) 2.80 (1H, dd, J 2.5 and 4.8, HCOCHH), 3.21 (1H, dd, J 3.9 and 4.8, HCOCHH), 3.97 (1H, dd, J 2.5 and 3.9, PhCHOCH2), 7.40-7.75 (2H, m, 2×CH, arom.) and 8.01-8.24 (2H, m, 2×CH, arom.); δC (300 MHz; CDCl3) 51.7 (CH2), 51.9 (CH), 126.0, 126.4, 145.4 and 148.6 (6×C-Ph); MS m/z (rel. intensity %): 165 (M+, 18), 150(32), 136(68), 120(25), 105(17), 90(100), 77(22), 74(12), 65(52), 63 (59).
Quantity
1 g
Type
reactant
Reaction Step One
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

10 g of 2-bromo-1-(3-nitro-phenyl)-ethanone is dissolved in 200 ml of ethanol, mixed with 1.55 g of sodium borohydride and stirred for 1 hour at room temperature. 2.1 g of potassium hydroxide is added, and it is stirred for another 15 hours at room temperature. 1000 ml of ethyl acetate is added, and it is washed twice with 300 ml of semi-saturated ammonium chloride solution and once with 100 ml of water. The organic phase is dried on sodium sulfate. After purification by chromatography on silica gel, 7.48 g of the title compound is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Four

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